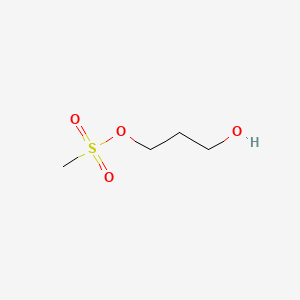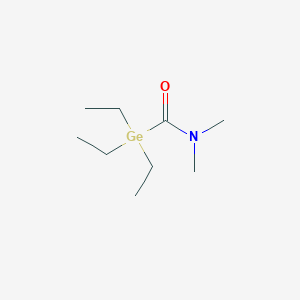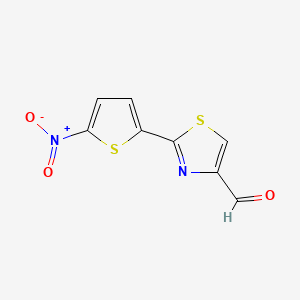
4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- is an organic compound with the molecular formula C8H4N2O3S2. It is characterized by the presence of a thiazole ring and a nitro-substituted thiophene ring, making it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- typically involves the reaction of 2-thiazolecarboxaldehyde with 5-nitro-2-thiophenecarboxaldehyde under specific conditions. The reaction is often catalyzed by agents such as DABCO (1,4-diazabicyclo[2.2.2]octane) and may involve solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-thiazolecarboxylic acid, 2-(5-nitro-2-thienyl)-.
Reduction: Formation of 4-thiazolecarboxaldehyde, 2-(5-amino-2-thienyl)-.
Substitution: Formation of various substituted thiazole and thiophene derivatives.
Scientific Research Applications
4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolecarboxaldehyde: A thiazole derivative with similar chemical properties but lacking the nitro-substituted thiophene ring.
5-Nitro-2-thiophenecarboxaldehyde: A thiophene derivative with a nitro group but lacking the thiazole ring
Uniqueness
4-Thiazolecarboxaldehyde, 2-(5-nitro-2-thienyl)- is unique due to the combination of the thiazole and nitro-substituted thiophene rings, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
31898-37-0 |
|---|---|
Molecular Formula |
C8H4N2O3S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4N2O3S2/c11-3-5-4-14-8(9-5)6-1-2-7(15-6)10(12)13/h1-4H |
InChI Key |
NKUIGIUMTOAMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



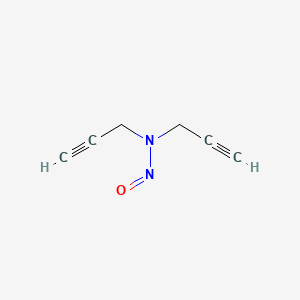
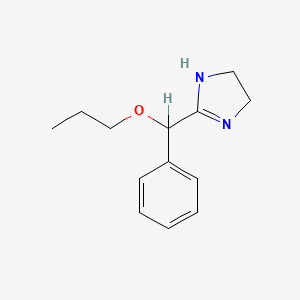
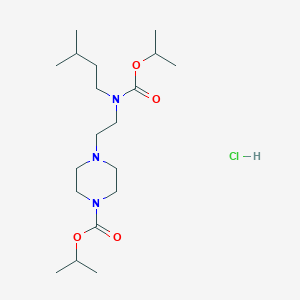
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
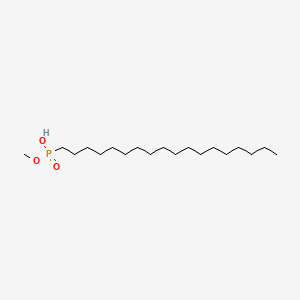
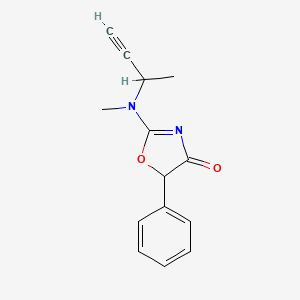
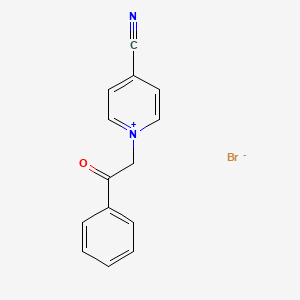
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
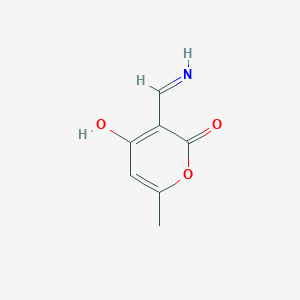
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
